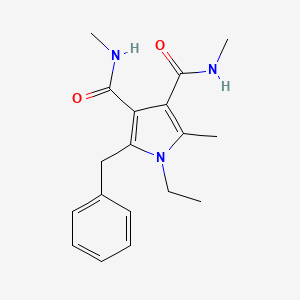

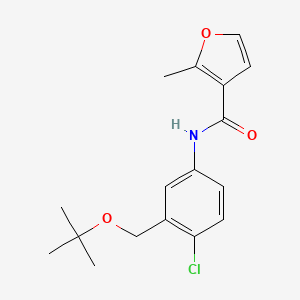

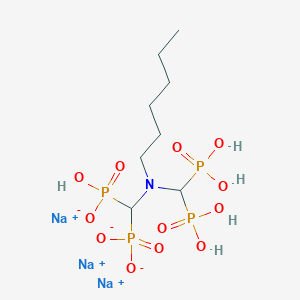

![molecular formula C30H46O2 B12690208 2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] CAS No. 93893-79-9](/img/structure/B12690208.png)

2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

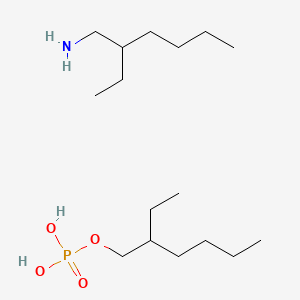

2,2'-(2-Metilpropilideno)bis[6-(1,1-dimetiletílico)-4-(1-metiletil)fenol] es un compuesto orgánico sintético conocido por sus propiedades antioxidantes. Se utiliza comúnmente en diversas aplicaciones industriales para evitar la oxidación de los materiales, extendiendo así su vida útil. El compuesto se caracteriza por su compleja estructura molecular, que incluye múltiples grupos tert-butilo e isopropilo unidos a un núcleo fenólico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2,2'-(2-Metilpropilideno)bis[6-(1,1-dimetiletílico)-4-(1-metiletil)fenol] generalmente implica la alquilación de compuestos fenólicos. Un método común es la reacción de 2,6-di-tert-butilfenol con isobutiraldehído en presencia de un catalizador ácido. Las condiciones de reacción a menudo incluyen temperaturas elevadas y niveles de pH controlados para garantizar un rendimiento y una pureza óptimos.

Métodos de producción industrial

En entornos industriales, la producción de este compuesto se amplía utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos. El uso de técnicas avanzadas de purificación, como la destilación y la cristalización, garantiza que el producto final cumpla con las especificaciones requeridas para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de reacciones

2,2'-(2-Metilpropilideno)bis[6-(1,1-dimetiletílico)-4-(1-metiletil)fenol] se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Los grupos fenólicos se pueden oxidar a quinonas en condiciones específicas.

Reducción: El compuesto se puede reducir a sus derivados de hidroquinona correspondientes.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en los anillos fenólicos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Reactivos como el bromo o el cloro se pueden utilizar para reacciones de halogenación.

Principales productos formados

Oxidación: Derivados de quinona.

Reducción: Derivados de hidroquinona.

Sustitución: Compuestos fenólicos halogenados.

Aplicaciones Científicas De Investigación

2,2'-(2-Metilpropilideno)bis[6-(1,1-dimetiletílico)-4-(1-metiletil)fenol] tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como estabilizador en polímeros y resinas para evitar la degradación oxidativa.

Biología: Investigado por sus posibles propiedades antioxidantes en sistemas biológicos.

Medicina: Explorado por su papel en la prevención de enfermedades relacionadas con el estrés oxidativo.

Industria: Utilizado en la producción de caucho, plásticos y lubricantes para mejorar su durabilidad y rendimiento.

Mecanismo De Acción

Las propiedades antioxidantes de 2,2'-(2-Metilpropilideno)bis[6-(1,1-dimetiletílico)-4-(1-metiletil)fenol] se deben principalmente a su capacidad para donar átomos de hidrógeno desde sus grupos fenólicos. Esta donación neutraliza los radicales libres, evitando así el daño oxidativo. El compuesto interactúa con objetivos moleculares como las especies reactivas de oxígeno (ROS) y las especies reactivas de nitrógeno (RNS), inhibiendo sus efectos dañinos en las células y los materiales.

Comparación Con Compuestos Similares

Compuestos similares

Fenol, 2,6-bis(1,1-dimetiletílico): Conocido por sus propiedades antioxidantes, pero carece de los grupos isopropilo adicionales.

Fenol, 2,6-bis(1,1-dimetilpropílico): Estructura similar pero con diferentes grupos alquílicos, lo que afecta su reactividad y aplicaciones.

Singularidad

2,2'-(2-Metilpropilideno)bis[6-(1,1-dimetiletílico)-4-(1-metiletil)fenol] es único debido a su combinación específica de grupos tert-butilo e isopropilo, que mejoran sus propiedades antioxidantes y lo hacen adecuado para una gama más amplia de aplicaciones en comparación con sus análogos.

Propiedades

Número CAS |

93893-79-9 |

|---|---|

Fórmula molecular |

C30H46O2 |

Peso molecular |

438.7 g/mol |

Nombre IUPAC |

2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-propan-2-ylphenyl)-2-methylpropyl]-4-propan-2-ylphenol |

InChI |

InChI=1S/C30H46O2/c1-17(2)20-13-22(27(31)24(15-20)29(7,8)9)26(19(5)6)23-14-21(18(3)4)16-25(28(23)32)30(10,11)12/h13-19,26,31-32H,1-12H3 |

Clave InChI |

YGLXHCPIKWCYEU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=C(C(=CC(=C2)C(C)C)C(C)(C)C)O)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

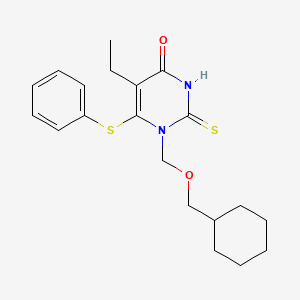

![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)